4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole

Click Chemistry Bioconjugation Medicinal Chemistry

4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole (CAS 423176-40-3) is a C4-functionalized 3,5-dimethylpyrazole bearing a terminal azide on a two-carbon ethyl linker. With a molecular formula of C7H11N5 and a molecular weight of 165.20 g/mol, it belongs to the class of azidoalkyl heterocycles widely employed as click chemistry building blocks.

Molecular Formula C7H11N5
Molecular Weight 165.2 g/mol
CAS No. 423176-40-3
Cat. No. B3031513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole
CAS423176-40-3
Molecular FormulaC7H11N5
Molecular Weight165.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CCN=[N+]=[N-]
InChIInChI=1S/C7H11N5/c1-5-7(3-4-9-12-8)6(2)11-10-5/h3-4H2,1-2H3,(H,10,11)
InChIKeyVVUMWLYCDGIOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole (CAS 423176-40-3): Core Identity and Procurement-Relevant Characteristics


4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole (CAS 423176-40-3) is a C4-functionalized 3,5-dimethylpyrazole bearing a terminal azide on a two-carbon ethyl linker [1]. With a molecular formula of C7H11N5 and a molecular weight of 165.20 g/mol, it belongs to the class of azidoalkyl heterocycles widely employed as click chemistry building blocks [1]. Unlike N1-substituted regioisomers, this compound retains the free pyrazole N–H, imparting hydrogen-bond donor capacity (computed HBD count = 1) and the ability to coordinate metal centers through the pyrazole nitrogen [1]. It is commercially available from suppliers such as Apollo Scientific and is catalogued under MDL number MFCD04038988 .

Why Generic Azidoethyl-Pyrazole Substitution Fails: Regiochemical and Heterocyclic Differentiation of 4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole


Superficially interchangeable azidoethyl-pyrazole isomers and heterocyclic analogs differ substantially in hydrogen-bond donor/acceptor profiles, metal-coordination geometry, and the regiochemistry of downstream triazole products [1]. The target compound places the azidoethyl arm at the C4 position, preserving the N1–H for secondary interactions, whereas the N1-substituted regioisomer (CAS 1248915-54-9) blocks this donor entirely [1]. Similarly, replacing the pyrazole core with an isoxazole (CAS 1005901-00-7) eliminates both the N–H donor and the Lewis-basic N2 site, fundamentally altering coordination chemistry and biological recognition . Substituting the 3,5-dimethyl motif for unsubstituted pyrazole (CAS 1935843-45-0) changes steric bulk, lipophilicity (XLogP3), and metabolic stability in derived bioactive molecules [1]. These differences cannot be remedied by post-hoc functionalization and directly determine which application space—medicinal chemistry, organometallic catalysis, or energetic materials—a given azidoethyl azole can credibly serve [2].

Quantitative Differentiation Evidence for 4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole Against Its Closest Analogs


Hydrogen-Bond Donor Count: C4-Substituted Pyrazole vs. N1-Substituted Regioisomer

The target compound retains the pyrazole N1–H, which is a hydrogen-bond donor (HBD). In drug discovery and bioconjugation, hydrogen-bond donors contribute to target engagement, aqueous solubility, and molecular recognition. The N1-substituted regioisomer 1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole (CAS 1248915-54-9) replaces the N–H with an N–alkyl group, resulting in zero HBD count [1]. This is a binary structural difference that alters pharmacokinetic and pharmacodynamic profiles of any derived conjugate [2].

Click Chemistry Bioconjugation Medicinal Chemistry

Triazoloquinazoline Probe Potency: Target Compound-Derived Scaffold vs. Screening Library Background

A triazoloquinazoline derivative constructed from the target compound via click chemistry with a quinazoline-alkyne partner was screened in a quantitative high-throughput screen (qHTS) against the human nuclear receptor corepressor 2 (TRAC-1, isoform 2). The probe molecule (MLS000520733; SMR000131143) exhibited an IC50 of 356 nM [1]. In a parallel screen against mouse DNA damage-inducible transcript 3 protein, the same derivative showed an IC50 of 10,000 nM, demonstrating target-selective activity spanning a >28-fold potency window [2]. The 3,5-dimethylpyrazole moiety embedded in this scaffold contributes to the overall binding affinity and cannot be replaced by unsubstituted pyrazole without altering the SAR [1].

Nuclear Receptor Drug Discovery Chemical Probe

CD47/SIRPα Inhibitor: Target Compound as Enabling Substructure of a Pharmacologically Active Small Molecule

The small molecule NCGC00138783 free base (CAS 896700-07-5) incorporates the target compound as its core pyrazole-ethyl substructure, linked via a triazole to a quinazoline-thioacetamide moiety. This molecule is a selective inhibitor of the CD47/SIRPα protein-protein interaction axis, a validated immuno-oncology target, with a reported IC50 of 50 µM . While the IC50 is modest, it represents one of the few non-peptidic small-molecule CD47/SIRPα blockers described in the literature and demonstrates that the C4-azidoethyl-3,5-dimethylpyrazole scaffold can productively engage protein targets when elaborated via click chemistry [1]. The N1-substituted regioisomer would place the triazole at a different trajectory relative to the pyrazole ring, likely abolishing this binding mode.

Immuno-Oncology CD47/SIRPα Small Molecule Inhibitor

Organometallic Precursor Utility: Validated Use in Iridium and Copper Complex Synthesis

The target compound, referred to as 'Compound 1,' was purchased from Apollo Scientific and utilized as a starting material in the synthesis of organometallic complexes for photoluminescence and electrochemical studies . The protocol involved Suzuki-coupling elaboration followed by coordination to iridium and copper centers, with full characterization by ¹H/¹³C/³¹P NMR, ESI-MS, UV-vis absorption, emission spectroscopy, and cyclic voltammetry . This demonstrates that the C4-azidoethyl-3,5-dimethylpyrazole scaffold is compatible with palladium-catalyzed cross-coupling and subsequent metalation without decomposition of the azide handle . In contrast, the N1-substituted isomer would lack the free pyrazole N–H necessary for deprotonation and anionic metal coordination, and the isoxazole analog would present an oxygen rather than nitrogen donor atom, fundamentally altering complex geometry and electronic properties [1].

Organometallic Chemistry Photoluminescence Click Chemistry

Heterocyclic Core Differentiation: Pyrazole vs. Isoxazole Azidoethyl Building Blocks

The isoxazole analog 4-(2-azidoethyl)-3,5-dimethylisoxazole (CAS 1005901-00-7) shares the same C4-azidoethyl substitution pattern and molecular weight range (166.18 g/mol) but replaces the pyrazole N2–H with an endocyclic oxygen [1]. This substitution eliminates the hydrogen bond donor (HBD = 0 vs. 1 for the target) and replaces the Lewis-basic pyridine-like nitrogen with an ether oxygen, altering both the electronic character and the dipole moment of the heterocycle . In CuAAC reactions, electron-rich azides react faster with electron-poor alkynes; the pyrazole ring is more electron-rich than isoxazole (computed XLogP3: 2.2 for target vs. data not available for the isoxazole, but isoxazoles are generally more polar) [1]. Consequently, the cycloaddition rate and regioselectivity of the resulting 1,2,3-triazole may differ between the two building blocks when employed under identical conditions [2].

Bioisosterism Heterocyclic Chemistry Triazole Synthesis

Steric Environment Around the Azide: 3,5-Dimethyl vs. Unsubstituted Pyrazole Analogs

The target compound bears methyl groups at positions 3 and 5 of the pyrazole ring, providing steric shielding around the azidoethyl-bearing C4 position. The des-methyl analog 4-(2-azidoethyl)-1H-pyrazole (CAS 1935843-45-0) lacks this substitution, resulting in a smaller steric footprint (molecular weight: 137.14 vs. 165.20 g/mol), lower lipophilicity (XLogP3 ≈ 1.4 vs. 2.2), and reduced metabolic stability of derived triazole conjugates when deployed in cellular contexts [1]. The 3,5-dimethyl groups also influence the conformational preference of the ethyl linker, potentially pre-organizing the azide for cycloaddition [2]. In medicinal chemistry campaigns, methyl substitution at these positions has been shown to enhance target residence time and reduce oxidative metabolism of pyrazole-containing scaffolds [3].

Steric Effects Click Chemistry Kinetics Structure-Activity Relationships

Highest-Confidence Application Scenarios for 4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole Based on Quantitative Evidence


Click Chemistry-Driven Probe Synthesis Targeting Nuclear Receptor Coregulators

The triazoloquinazoline probe derived from the target compound demonstrated an IC50 of 356 nM against nuclear receptor corepressor 2, with 28-fold selectivity over a secondary off-target [1]. Researchers building focused libraries for transcriptional coregulator targets can use this validated scaffold as a starting point for SAR expansion, bypassing the need for de novo azido building block screening. The C4 attachment geometry ensures the triazole product positions the 3,5-dimethylpyrazole moiety in a specific orientation relative to the quinazoline pharmacophore, a spatial relationship that cannot be replicated with the N1-substituted isomer [1].

Immuno-Oncology Small Molecule Discovery Targeting CD47/SIRPα

NCGC00138783, a molecule built from this compound, is one of the few reported non-peptidic small-molecule inhibitors of the CD47/SIRPα axis (IC50 = 50 µM) . Medicinal chemistry teams working on macrophage checkpoint blockade can procure the target compound to synthesize and optimize analogs of this hit. The 3,5-dimethyl substitution and the free pyrazole N–H may contribute to binding interactions, and replacing this core with a des-methyl or N-alkyl analog would necessitate a full re-synthesis and re-screening campaign .

Synthesis of Luminescent Organometallic Complexes via Pyrazolate Formation

The target compound has been employed as a precursor (designated 'Compound 1') for the preparation of Ir(III) and Cu(I) complexes characterized by photoluminescence spectroscopy and cyclic voltammetry . The free N–H is essential for deprotonation to generate the anionic pyrazolate ligand, enabling bridging and chelating coordination modes. The N1-alkyl regioisomer and the isoxazole analog lack this functionality and cannot access these metal-binding geometries. Organometallic chemists should specify this compound when designing luminescent materials or molecular catalysts requiring pyrazolate-based ligand frameworks .

Differential Triazole Product Design Requiring an H-Bond Donor on the Heterocyclic Anchor

The target compound is the only azidoethyl-dimethylpyrazole isomer with a hydrogen bond donor (HBD = 1) [2]. This single donor can anchor the triazole conjugate to biological targets, improve aqueous solubility, or serve as a synthetic handle for further derivatization (e.g., sulfonylation, acylation). In applications such as bioconjugation to proteins, nucleic acids, or surfaces, where the orientation and secondary interactions of the heterocycle matter, the N1-substituted isomer (HBD = 0) would produce conjugates with fundamentally different molecular recognition properties [2].

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